molecular formula C16H18N2O2 B11098523 4-amino-N-(2-propoxyphenyl)benzamide

4-amino-N-(2-propoxyphenyl)benzamide

Cat. No.: B11098523
M. Wt: 270.33 g/mol
InChI Key: SWEOBMNHIBUKMH-UHFFFAOYSA-N
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Description

4-amino-N-(2-propoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an amino group and a propoxyphenyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-propoxyphenyl)benzamide typically involves the condensation of 4-aminobenzoic acid with 2-propoxyphenylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-propoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

4-amino-N-(2-propoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-propoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(2-propoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

4-amino-N-(2-propoxyphenyl)benzamide

InChI

InChI=1S/C16H18N2O2/c1-2-11-20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h3-10H,2,11,17H2,1H3,(H,18,19)

InChI Key

SWEOBMNHIBUKMH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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